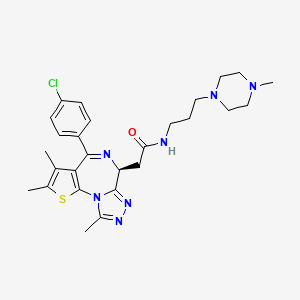

(S)-JQ-35

Beschreibung

BET Inhibitor RO6870810 is a small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins with potential antineoplastic activity. Upon administration, the BET inhibitor RO6870810 binds to the acetylated lysine recognition motifs found in the bromodomain of BET proteins, which prevents the interaction between BET proteins and acetylated histones. This interaction disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to an inhibition of tumor cell growth. Characterized by a tandem repeat of bromodomains at the N-terminus, BET proteins, comprised of BRD2, BRD3, BRD4 and BRDT, are transcriptional regulators that play an important role during cellular development and growth.

RO-6870810 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 4 investigational indications.

Eigenschaften

IUPAC Name |

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34ClN7OS/c1-17-18(2)37-27-24(17)25(20-6-8-21(28)9-7-20)30-22(26-32-31-19(3)35(26)27)16-23(36)29-10-5-11-34-14-12-33(4)13-15-34/h6-9,22H,5,10-16H2,1-4H3,(H,29,36)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQXLRYFPSZKDU-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCN4CCN(CC4)C)C5=CC=C(C=C5)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349719-98-7 | |

| Record name | JQ-35, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349719987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-6870810 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15151 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RO-6870810 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA3QN7788D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-JQ-35 (TEN-010): An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-JQ-35, also known as TEN-010, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. As the (S)-enantiomer of the well-characterized BET inhibitor JQ1, this compound exerts its anti-cancer effects by disrupting epigenetic mechanisms that drive the expression of key oncogenes. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, drawing upon the extensive research on BET inhibitors and available data for TEN-010. It details the molecular interactions, downstream signaling effects, and cellular consequences of BET inhibition. This document also includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows to support further research and development in this area.

Introduction to this compound (TEN-010) and BET Proteins

This compound is a thieno-triazolo-1,4-diazepine that competitively binds to the acetyl-lysine binding pockets of BET proteins, namely BRD2, BRD3, BRD4, and the testis-specific BRDT[1][2][3]. These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers[1]. In many cancers, particularly those driven by the MYC oncogene, BET proteins, especially BRD4, play a critical role in maintaining high levels of oncogene expression[2][3][4]. The therapeutic strategy behind this compound is to disrupt this interaction and consequently suppress the transcription of genes essential for tumor cell proliferation and survival.

Core Mechanism of Action

The primary mechanism of action of this compound involves the competitive inhibition of BET bromodomains. By occupying the acetyl-lysine binding pocket of BRD4, this compound prevents its association with chromatin at super-enhancers and promoters of key oncogenes[1][2][4]. This displacement of BRD4 leads to the disruption of the transcriptional elongation complex, resulting in a rapid downregulation of target gene expression[1].

A primary and well-documented target of BET inhibition is the MYC oncogene, which is a master regulator of cell proliferation, growth, and metabolism. The suppression of MYC transcription is a key event that mediates the anti-proliferative and pro-apoptotic effects of this compound in a variety of cancer models[2][4].

Signaling Pathways and Cellular Effects

The inhibition of BET proteins by this compound triggers a cascade of downstream events, ultimately leading to anti-tumor activity.

Transcriptional Reprogramming

The most immediate effect of this compound is a profound alteration of the cancer cell's transcriptome. While MYC is a principal target, BET inhibition also affects the expression of other critical genes involved in cell cycle progression (e.g., cyclins and cyclin-dependent kinases) and apoptosis (e.g., BCL-2 family members)[5].

Cell Cycle Arrest

By downregulating MYC and other cell cycle regulators, this compound induces a G1 cell cycle arrest in susceptible cancer cell lines. This prevents the cells from entering the S phase and undergoing DNA replication, thereby halting their proliferation.

Induction of Apoptosis

This compound promotes programmed cell death, or apoptosis, through multiple mechanisms. The downregulation of anti-apoptotic proteins like BCL-2, coupled with the potential upregulation of pro-apoptotic factors, shifts the cellular balance towards apoptosis[4].

Anti-Angiogenic Effects

Preclinical studies with JQ1 have demonstrated that BET inhibition can also exert anti-angiogenic effects by suppressing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. This can lead to a reduction in tumor vascularization and further contribute to tumor growth inhibition.

Quantitative Data

While specific preclinical data for this compound (TEN-010) is limited in publicly available literature, data from its racemate JQ1 and clinical data for TEN-010 provide insights into its potency and efficacy.

| Compound | Cancer Type | Cell Line/Patient Cohort | Metric | Value | Reference |

| (+)-JQ1 | Multiple Myeloma | MM.1S | IC50 | 114 nM | |

| (+)-JQ1 | Burkitt's Lymphoma | RAJI | IC50 | 155 nM | |

| (+)-JQ1 | Acute Myeloid Leukemia | MOLM13 | IC50 | 33 nM | |

| (+)-JQ1 | NUT Midline Carcinoma | Ty-82 | IC50 | 77 nM | |

| TEN-010 | NUT Midline Carcinoma | Patients (n=2) | Clinical Response | 30% and 50% tumor regression | [6][7] |

Note: IC50 values for (+)-JQ1 are representative of the active enantiomer and are provided to illustrate the general potency of this class of BET inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of BET inhibitors like this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (or vehicle control) for 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-MYC, cleaved PARP, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Treat cells with this compound or vehicle for 2-4 hours, then cross-link protein-DNA complexes with 1% formaldehyde.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against BRD4 or a control IgG overnight at 4°C.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

-

Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of the MYC gene to quantify the amount of BRD4 binding.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in cancer cells.

Experimental Workflow for Evaluating this compound

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound (TEN-010) represents a promising therapeutic agent for the treatment of various cancers, particularly those dependent on BET protein function for their survival and proliferation. Its mechanism of action, centered on the inhibition of BRD4 and the subsequent downregulation of the MYC oncogene, provides a strong rationale for its clinical development. The data from preclinical studies on the closely related JQ1 and the early clinical findings with TEN-010 in NUT midline carcinoma underscore the potential of this therapeutic strategy. Further research is warranted to fully elucidate the specific molecular and cellular effects of the (S)-enantiomer and to identify patient populations most likely to benefit from this targeted therapy. This guide provides a foundational understanding of the core mechanism of this compound to aid in these ongoing and future research endeavors.

References

- 1. TEN-010 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

In-Depth Technical Guide: Binding Affinity of (S)-JQ-35 for BRD4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding affinity of the selective BET (Bromodomain and Extra-Terminal domain) inhibitor, (S)-JQ-35, for its primary target, Bromodomain-containing protein 4 (BRD4). This compound is the active S-enantiomer of the widely studied JQ1 compound. Its interaction with BRD4 is critical for its therapeutic potential in various diseases, including cancer. This document details the quantitative binding parameters, the experimental methodologies used for their determination, and the relevant biological pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound, referred to as (+)-JQ1 in seminal literature, for the two bromodomains of BRD4 (BD1 and BD2) has been rigorously quantified using multiple biophysical and biochemical assays. The data consistently demonstrates a high-affinity interaction.

| Compound | Target Domain | Assay Method | Affinity Metric (Value) | Reference |

| This compound / (+)-JQ1 | BRD4(1) | Isothermal Titration Calorimetry (ITC) | Kd: ~50 nM | [1] |

| BRD4(2) | Isothermal Titration Calorimetry (ITC) | Kd: ~90 nM | [1] | |

| BRD4(1) | AlphaScreen | IC50: 77 nM | [1][2] | |

| BRD4(2) | AlphaScreen | IC50: 33 nM | [1] | |

| (-)-JQ1 (inactive enantiomer) | BRD4(1) | AlphaScreen | IC50: >10,000 nM | [1][2] |

Kd (Dissociation Constant): A measure of the equilibrium between the complex and the dissociated components; a lower Kd indicates higher binding affinity. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a biological process by 50%.

Experimental Protocols

The determination of the binding affinity of this compound for BRD4 relies on precise and validated experimental techniques. Below are detailed methodologies for the key assays cited.

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[1]

Methodology:

-

Protein and Ligand Preparation: Purified recombinant human BRD4 bromodomain (BD1 or BD2) is dialyzed extensively against the ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The this compound compound is dissolved in the same buffer to ensure a precise match, minimizing heats of dilution.

-

Calorimeter Setup: The sample cell of the microcalorimeter is loaded with the BRD4 protein solution (typically at a concentration of 10-20 µM). The injection syringe is filled with the this compound solution at a concentration approximately 10-fold higher than the protein concentration.

-

Titration: A series of small, precise injections of the this compound solution are made into the sample cell containing the BRD4 protein. The heat change associated with each injection is measured relative to a reference cell.

-

Data Analysis: The raw data, a series of heat spikes corresponding to each injection, are integrated to determine the heat change per mole of injectant. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to calculate the Kd, ΔH, and stoichiometry of the interaction.[1]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based proximity assay used to measure competitive binding in a high-throughput format.[1][3][4]

Methodology:

-

Assay Principle: The assay relies on two types of beads: Donor beads and Acceptor beads. In this application, a biotinylated histone H4 peptide (the natural ligand) is bound to Streptavidin-coated Donor beads, and a His-tagged BRD4 bromodomain is bound to Ni-NTA-coated Acceptor beads. When the BRD4 protein binds to the histone peptide, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm.

-

Competitive Binding: this compound, as a competitor for the acetyl-lysine binding pocket of BRD4, is introduced into the assay. By binding to BRD4, it displaces the biotinylated histone peptide, leading to the separation of the Donor and Acceptor beads. This separation prevents the energy transfer, resulting in a decrease in the luminescent signal.

-

Procedure:

-

A constant, optimized concentration of His-tagged BRD4 bromodomain and biotinylated histone H4 peptide are incubated together.

-

Serial dilutions of this compound are added to the mixture.

-

Streptavidin-Donor beads and Ni-NTA-Acceptor beads are added, and the mixture is incubated in the dark.

-

-

Data Acquisition and Analysis: The plate is read on an AlphaScreen-capable plate reader. The resulting signal is plotted against the concentration of this compound. The data is then fitted to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the BRD4-histone peptide interaction.[1]

Visualizations

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

Caption: Isothermal Titration Calorimetry (ITC) workflow for measuring this compound and BRD4 binding.

BRD4 Signaling Pathway in Transcriptional Regulation

Caption: BRD4 signaling pathway and the inhibitory action of this compound.

References

- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Kinetics versus Affinities in BRD4 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unfolding Story of (S)-JQ-35: A Deep Dive into its Structure-Activity Relationship for Bromodomain Inhibition

(S)-JQ-35 , a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a significant tool in the exploration of epigenetic control of gene expression and a promising scaffold for the development of therapeutics for cancer and other diseases. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the molecular nuances that govern its potent inhibitory effects on key bromodomains, namely BRD2, BRD3, and BRD4.

At its core, this compound, also known as TEN-010, is a thieno-triazolo-diazepine that functions by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This action displaces these "reader" proteins from chromatin, thereby modulating the transcription of key oncogenes such as MYC and inducing apoptosis in cancer cells. The orally active nature and its ability to penetrate the blood-brain barrier further underscore its therapeutic potential.

This guide will systematically dissect the SAR of the this compound scaffold, presenting quantitative data in structured tables for clear comparison, outlining detailed experimental protocols for key assays, and providing visual representations of relevant pathways and workflows to aid in the understanding of its mechanism and development.

Quantitative Structure-Activity Relationship (SAR) of this compound Analogs

The potency and selectivity of this compound analogs are highly dependent on the nature and substitution pattern of its core structure. The following tables summarize the inhibitory activities of various analogs against the first bromodomain (BD1) of BRD4, a primary target of this compound. The data highlights key structural modifications and their impact on binding affinity.

| Compound | R Group Modification | BRD4 (BD1) IC50 (nM) | Reference |

| This compound | tert-butyl | 21 | [1] |

| (R)-JQ-35 | tert-butyl (inactive enantiomer) | >5000 | [1] |

| MS417 | (CH₂)₂N(CH₃)₂ | Similar to this compound | [1] |

| 2S-PEG1 | PEG1 linker at C6 | 115 | [1] |

Table 1: SAR of JQ1 Analogs with Modifications at the Diazepine C6 Position. The data illustrates the critical stereospecificity of the interaction, with the (S)-enantiomer being significantly more active. Modifications at the C6 position with linkers for the development of bivalent inhibitors or PROTACs can be tolerated, albeit with some loss of potency in the monomeric form.[1]

| Compound | Linker | BRD4 (BD1) IC50 (nM) | Reference |

| (6S+6S)-PEG1 | PEG1 | 103 | [1] |

| (6S+2S)-PEG1 | PEG1 | 59 | [1] |

| (6R+2R)-PEG1 | PEG1 | >1000 | [1] |

Table 2: Bivalent JQ1 Analogs and their BRD4 (BD1) Inhibitory Activity. The development of bivalent inhibitors by linking two JQ1 molecules can lead to enhanced potency. The linkage strategy and the stereochemistry of the individual JQ1 units are crucial for optimal activity.[1]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound and its analogs typically follows a multi-step sequence starting from a benzodiazepine precursor. A key step involves the thionation of the benzodiazepine amide to a thioamide, followed by the formation of an amidrazone and subsequent cyclization to install the triazole ring.

Example One-Pot Synthesis of Racemic JQ1:

-

Thionation: A solution of the benzodiazepine precursor in an appropriate solvent (e.g., anhydrous THF) is treated with Lawesson's reagent. The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Amidrazone Formation: After cooling, hydrazine hydrate is added to the reaction mixture, and it is stirred at room temperature.

-

Triazole Formation: Acetic anhydride is then added, and the mixture is heated to facilitate the cyclization to the triazolo-thienodiazepine core.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired JQ1 analog.

Enantiomerically pure this compound can be obtained through chiral separation of the racemate or by employing stereoselective synthetic routes.[2][3]

BRD4 Inhibition Assay: AlphaScreen

The inhibitory activity of this compound analogs against BET bromodomains is commonly determined using a bead-based proximity assay, such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[4][5][6][7]

Principle: The assay measures the competition of a test compound with a biotinylated ligand (e.g., a biotinylated JQ1 probe or a histone peptide) for binding to a GST-tagged bromodomain protein. Streptavidin-coated donor beads bind to the biotinylated ligand, and anti-GST antibody-coated acceptor beads bind to the GST-tagged bromodomain. When in close proximity, excitation of the donor beads results in the generation of singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.

General Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS).

-

Dilute GST-tagged BRD4(BD1) protein and the biotinylated probe to their optimized concentrations in the assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

-

-

Assay Plate Setup:

-

Add the diluted test compounds to the wells of a 384-well microplate.

-

Add the diluted GST-tagged BRD4(BD1) protein to all wells.

-

Add the biotinylated probe to all wells except the negative control.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding to reach equilibrium.

-

-

Bead Addition:

-

Add a suspension of anti-GST acceptor beads to all wells.

-

Incubate in the dark at room temperature (e.g., 60 minutes).

-

Add a suspension of streptavidin donor beads to all wells.

-

Incubate in the dark at room temperature (e.g., 30-60 minutes).

-

-

Signal Detection:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Visualizing the Mechanism and Workflow

To better understand the processes involved in the study of this compound, the following diagrams illustrate the key signaling pathway and the experimental workflow.

Caption: Mechanism of BET inhibition by this compound in the cell nucleus.

Caption: A typical workflow for structure-activity relationship studies.

References

- 1. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. reactionbiology.com [reactionbiology.com]

The Discovery and Synthesis of (S)-JQ-35: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-JQ-35, also known as TEN-010, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, epigenetics, and medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the core signaling pathways and experimental workflows.

Introduction to this compound and the BET Family

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1][3] They contain two highly conserved N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification associated with transcriptionally active chromatin. By tethering transcriptional regulatory complexes to chromatin, BET proteins are pivotal in controlling the expression of genes involved in cell proliferation, differentiation, and inflammation.

This compound emerged from the optimization of the well-characterized BET inhibitor, (+)-JQ1, with the goal of improving its chemical and biological properties for clinical development.[1] Like its predecessor, this compound is a thienotriazolodiazepine that acts as a competitive inhibitor at the acetyl-lysine binding pocket of BET bromodomains.[1] Its development represents a significant step forward in the therapeutic targeting of epigenetic regulatory mechanisms. This compound has been investigated in Phase 1 clinical trials for the treatment of solid tumors and acute myeloid leukemia.

Quantitative Biological Data

| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| (+)-JQ1 | BRD2 (BD1) | ITC | ~150 | - | [4] |

| BRD3 (BD1) | ITC | ~100 | - | [4] | |

| BRD3 (BD2) | ITC | ~100 | - | [4] | |

| BRD4 (BD1) | ITC | ~50 | 77 | [4] | |

| BRD4 (BD2) | ITC | ~90 | 33 | [4] | |

| BRDT (BD1) | ITC | ~150 | - | [4] |

ITC: Isothermal Titration Calorimetry IC50 values were determined using a competitive displacement assay (AlphaScreen).

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available. However, the synthesis of thienotriazolodiazepine BET inhibitors is described in the patent literature, specifically in patent WO2016069578, which claims this compound (TEN-010). The general synthetic approach for this class of compounds involves a multi-step sequence to construct the core thienotriazolodiazepine scaffold, followed by the introduction of the side chain.

General Synthetic Strategy for Thienotriazolodiazepines:

A plausible synthetic route, based on related literature, would likely involve the following key transformations:

-

Construction of the Thienodiazepine Core: This is typically achieved through the condensation of a substituted aminothiophene derivative with a suitable building block to form the seven-membered diazepine ring.

-

Formation of the Triazole Ring: The triazole ring is often annulated onto the diazepine core in a subsequent step, for example, through the reaction of a hydrazine intermediate with an appropriate orthoester.

-

Introduction of the Side Chain: The final step would involve the stereoselective introduction of the side chain at the chiral center. This could be accomplished through various methods, such as the alkylation of an enolate or a similar nucleophilic intermediate with a chiral electrophile.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction of BET proteins with acetylated histones and other acetylated transcription factors. The primary downstream consequence of this inhibition is the suppression of key oncogenic transcriptional programs.

One of the most well-documented targets of BET inhibition is the c-MYC oncogene . BRD4, in particular, is known to associate with the promoter and enhancer regions of the MYC gene, driving its transcription. By displacing BRD4 from these regulatory elements, this compound effectively downregulates c-MYC expression, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[3]

Experimental Protocols

The discovery and characterization of BET inhibitors like this compound involve a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Bromodomain Binding Assay (AlphaScreen)

Objective: To determine the in vitro potency of this compound in displacing a histone peptide from a BET bromodomain.

Methodology:

-

Reagents: Recombinant His-tagged BET bromodomain (e.g., BRD4-BD1), biotinylated H4 acetylated peptide, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.

-

Procedure:

-

A solution of the His-tagged bromodomain and the biotinylated histone peptide is prepared in an appropriate assay buffer.

-

Serial dilutions of this compound are added to the wells of a 384-well plate.

-

The bromodomain-peptide mixture is then added to the wells containing the inhibitor.

-

The plate is incubated at room temperature to allow for binding to reach equilibrium.

-

A suspension of Donor and Acceptor beads is added to each well.

-

The plate is incubated in the dark.

-

The AlphaScreen signal is read on a compatible plate reader.

-

-

Data Analysis: The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (MTS Assay)

Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cells (e.g., a c-MYC dependent cell line) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with a serial dilution of this compound or vehicle control.

-

Incubation: The plates are incubated for 72 hours.

-

MTS Reagent Addition: The MTS reagent is added to each well.

-

Incubation: The plates are incubated for 1-4 hours until a color change is observed.

-

Measurement: The absorbance is measured at 490 nm using a plate reader.

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) is determined by plotting the percentage of cell viability against the log of the inhibitor concentration.

Chromatin Immunoprecipitation (ChIP)

Objective: To confirm the displacement of BRD4 from the MYC promoter by this compound in a cellular context.

Methodology:

-

Cell Treatment and Cross-linking: Cells are treated with this compound or vehicle. Formaldehyde is added to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for BRD4 or a control IgG overnight. Protein A/G beads are used to pull down the antibody-protein-DNA complexes.

-

Washing and Elution: The beads are washed to remove non-specific binding, and the complexes are eluted.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

-

Quantitative PCR (qPCR): The amount of MYC promoter DNA is quantified by qPCR using specific primers.

-

Data Analysis: The enrichment of the MYC promoter in the BRD4 immunoprecipitation is calculated relative to the input and IgG controls.

Conclusion

This compound (TEN-010) is a promising BET inhibitor that has advanced to clinical investigation. Its mechanism of action, centered on the disruption of BET protein-mediated gene transcription, offers a compelling strategy for the treatment of various cancers. This technical guide has provided a summary of the available information on the discovery, synthesis, and biological characterization of this compound. Further research and the publication of detailed clinical data will be crucial in fully elucidating the therapeutic potential of this compound.

References

(S)-JQ-35: A Technical Guide to a Selective BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-JQ-35, also known as TEN-010, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][3] By competitively binding to the acetyl-lysine recognition pockets of these bromodomains, this compound displaces them from chromatin, leading to the transcriptional downregulation of key oncogenes, most notably MYC.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data for its closely related enantiomer (+)-JQ1, detailed experimental protocols for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

The BET family of proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function is implicated in a variety of diseases, including cancer. This compound emerges as a valuable chemical probe for studying the biological functions of BET proteins and as a potential therapeutic agent. Its ability to be orally active and penetrate the blood-brain barrier further enhances its potential for in vivo studies and clinical applications.[2]

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of BET bromodomains. This action disrupts the interaction between BET proteins and acetylated histones, leading to the displacement of BRD4 from chromatin. A primary consequence of this displacement is the suppression of the transcription of the MYC proto-oncogene, a master regulator of cell proliferation, growth, and apoptosis.[1][2] The downregulation of MYC protein levels subsequently leads to cell cycle arrest and induction of apoptosis in susceptible cancer cell lines.

Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting the BET signaling pathway.

Quantitative Data

Table 1: IC50 Values for (+)-JQ1 in Biochemical Assays

| Target | Assay Type | IC50 (nM) | Reference |

| BRD4 (BD1) | AlphaScreen | 77 | [4] |

| BRD4 (BD2) | AlphaScreen | 33 | [4] |

Table 2: Dissociation Constants (Kd) for (+)-JQ1

| Target | Assay Type | Kd (nM) | Reference |

| BRD2 (BD1) | Isothermal Titration Calorimetry (ITC) | ~150 | [4] |

| BRD3 (BD1) | Isothermal Titration Calorimetry (ITC) | ~50 | [4] |

| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | ~50 | [4] |

| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | ~90 | [4] |

| BRDT (BD1) | Isothermal Titration Calorimetry (ITC) | ~150 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize BET bromodomain inhibitors like this compound. These protocols are based on established methods for the well-characterized enantiomer (+)-JQ1.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of an inhibitor to a BET bromodomain in a competitive format.

Experimental Workflow:

Caption: Workflow for a TR-FRET competitive binding assay.

Methodology:

-

Reagent Preparation:

-

Recombinant human BET bromodomain protein (e.g., BRD4(BD1)) is diluted in assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).

-

A fluorescently labeled BET inhibitor (tracer) is diluted in assay buffer.

-

This compound is serially diluted to create a concentration gradient.

-

-

Assay Plate Preparation:

-

Dispense a small volume of the this compound dilutions into a 384-well low-volume black plate.

-

Add the BET bromodomain protein to all wells.

-

Add the fluorescent tracer to all wells.

-

-

Incubation:

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

The plate is read on a TR-FRET compatible plate reader, with excitation at an appropriate wavelength for the donor fluorophore and emission detection at wavelengths for both the donor and acceptor fluorophores.

-

-

Data Analysis:

-

The ratio of acceptor to donor fluorescence is calculated.

-

The data is plotted as the TR-FRET ratio versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the displacement of a biotinylated histone peptide from a GST-tagged BET bromodomain.

Methodology:

-

Reagent Preparation:

-

GST-tagged BET bromodomain protein (e.g., GST-BRD4(BD1)), biotinylated histone H4 peptide, and this compound are prepared in a suitable assay buffer.

-

-

Assay Procedure:

-

This compound is serially diluted in the assay buffer.

-

The inhibitor dilutions are incubated with the GST-tagged BET bromodomain and the biotinylated histone peptide.

-

Glutathione-coated donor beads and streptavidin-coated acceptor beads are added to the mixture.

-

-

Incubation:

-

The reaction is incubated in the dark at room temperature to allow for bead-protein and bead-peptide binding.

-

-

Data Acquisition:

-

The plate is read on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The AlphaScreen signal is plotted against the inhibitor concentration to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of an inhibitor to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

-

Sample Preparation:

-

Purified BET bromodomain protein is dialyzed extensively against the ITC buffer.

-

This compound is dissolved in the final dialysis buffer.

-

-

ITC Experiment:

-

The protein solution is loaded into the sample cell of the calorimeter.

-

The this compound solution is loaded into the injection syringe.

-

A series of small injections of the inhibitor solution into the protein solution are performed.

-

-

Data Analysis:

-

The heat released or absorbed after each injection is measured.

-

The integrated heat data is plotted against the molar ratio of inhibitor to protein.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the Kd, n, and ΔH.

-

Conclusion

This compound is a valuable tool for the study of BET bromodomain function and a promising lead compound for the development of novel therapeutics. Its mechanism of action, centered on the displacement of BRD4 from chromatin and the subsequent downregulation of MYC, provides a clear rationale for its anti-cancer properties. The quantitative data from its closely related enantiomer, (+)-JQ1, highlights its potency and selectivity. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other BET inhibitors. The continued investigation of this and similar compounds will undoubtedly advance our understanding of epigenetic regulation in health and disease.

References

The Epigenetic Regulator (S)-JQ-35: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-JQ-35, also known as TEN-010, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, BRD4, and the testis-specific BRDT. By competitively binding to the acetyl-lysine recognition pockets of these bromodomains, this compound disrupts the interaction between BET proteins and acetylated histones, leading to the modulation of gene expression. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, supplemented with representative data from other well-characterized BET inhibitors where specific information for this compound is not publicly available. Detailed experimental methodologies and a visualization of the core signaling pathway are also presented to facilitate further research and development.

Introduction

The BET family of proteins plays a crucial role in the epigenetic regulation of gene transcription. Their involvement in the expression of key oncogenes, most notably c-Myc, has positioned them as attractive therapeutic targets in oncology and other disease areas. This compound has emerged as a promising investigational agent in this class. It is reported to be orally active and capable of penetrating the blood-brain barrier.[1] This document serves as a technical resource, consolidating the current understanding of the pharmacokinetic and pharmacodynamic profile of this compound.

Pharmacodynamics

The primary mechanism of action of this compound is the competitive inhibition of BET bromodomains.[1] This action prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key target genes involved in cell proliferation and survival.

Mechanism of Action: The BRD4-c-Myc Axis

This compound competitively binds to the bromodomains of BRD4, preventing its association with acetylated histones at the promoter and enhancer regions of target genes, including the proto-oncogene c-Myc.[1] This disruption leads to a reduction in c-Myc transcription and subsequent downregulation of c-Myc protein levels. The resulting decrease in c-Myc activity contributes to cell cycle arrest and apoptosis in susceptible cancer cells.[1]

In Vitro Activity

Table 1: Representative In Vitro Anti-proliferative Activity of BET Inhibitors (Note: The following data is for the related BET inhibitors JQ1 and OTX015 and is intended to be representative. Specific activity of this compound may vary.)

| Compound | Cell Line | Cancer Type | GI50 / IC50 (nM) | Reference |

| JQ1 | BxPC3 | Pancreatic Cancer | 3500 | [2] |

| OTX015 | U87MG | Glioblastoma | ~200 | [3] |

| OTX015 | HL60 | Acute Myeloid Leukemia | 230 - 384 | [4] |

| OTX015 | Jurkat | Acute T-cell Leukemia | 230 - 384 | [4] |

| OTX015 | Mature B-cell Lymphoid Tumors | Lymphoma | 240 (median) | [5] |

Pharmacokinetics

This compound is described as being orally active.[1] However, detailed pharmacokinetic parameters from preclinical or clinical studies are not widely published. The following table presents representative preclinical pharmacokinetic data for the related BET inhibitor JQ1.

Table 2: Representative Preclinical Pharmacokinetics of JQ1 (Note: This data is for the related BET inhibitor JQ1 and is intended to be representative. The pharmacokinetic profile of this compound may differ.)

| Species | Administration | Dose (mg/kg) | Cmax (µM) | Tmax (h) | Half-life (h) | AUC (µM*h) | Reference |

| Mouse (CD-1) | Intraperitoneal | 50 | - | - | ~1 | - | [6] |

Metabolism studies of JQ1 in human and mouse liver microsomes have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for its metabolism.[6][7] This suggests that co-administration with CYP3A4 inhibitors could potentially increase the in vivo exposure of BET inhibitors like JQ1.[6][7]

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the pharmacokinetics and pharmacodynamics of BET inhibitors.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (GI50/IC50) of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines are cultured in their recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.001 to 100 µM). The vehicle (e.g., DMSO) is used as a negative control. The compound dilutions are then added to the cells.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT or a fluorescence-based assay like alamarBlue.[8] The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The results are normalized to the vehicle control, and the GI50/IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[4]

In Vivo Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a solution like Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).[9]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (Length x Width²)/2.

-

Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is formulated in a suitable vehicle (e.g., 10% (2-hydroxypropyl)-β-cyclodextrin in sterile water) and administered to the treatment group via a specified route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 50 mg/kg, daily).[10] The control group receives the vehicle only.

-

Monitoring: Mice are monitored for tumor growth, body weight changes, and any signs of toxicity throughout the study.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised and weighed. The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treated and control groups.[11]

Conclusion

This compound is a promising BET inhibitor with a well-defined mechanism of action centered on the disruption of the BRD4-c-Myc axis. While specific quantitative pharmacokinetic and pharmacodynamic data for this compound are limited in the public domain, the information available for other BET inhibitors provides a strong foundation for its continued investigation. The representative data and detailed experimental protocols provided in this guide are intended to support the ongoing research and development efforts for this and other molecules in its class. Further studies are warranted to fully elucidate the clinical potential of this compound in oncology and other indications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OTX015 (MK-8628), a novel BET inhibitor, displays in vitro and in vivo antitumor effects alone and in combination with conventional therapies in glioblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Metabolism of JQ1, an inhibitor of bromodomain and extra terminal bromodomain proteins, in human and mouse liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Impact of (S)-JQ-35 on Gene Expression: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of (S)-JQ-35 on gene expression. This compound, the active enantiomer also known as (+)-JQ1, is a potent small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial epigenetic readers that recognize acetylated lysine residues on histones, thereby recruiting transcriptional machinery to specific gene loci.[3] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, (+)-JQ1 displaces them from chromatin, leading to a significant modulation of gene transcription.[4][5] This guide details the molecular mechanism of (+)-JQ1, presents quantitative data on its impact on gene expression across various cancer cell lines, outlines detailed experimental protocols, and provides visual representations of the key signaling pathways and workflows.

Mechanism of Action

(+)-JQ1 exerts its effects by disrupting the interaction between BET proteins and acetylated histones.[3] This displacement from chromatin primarily affects the transcription of genes regulated by super-enhancers and those with promoter-proximal paused RNA Polymerase II, leading to a rapid and potent downregulation of key oncogenes and inflammatory genes.[3][6] A primary and well-documented target of (+)-JQ1-mediated transcriptional repression is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[7][8][9] The inhibition of BRD4 by (+)-JQ1 leads to the suppression of MYC transcription, which in turn affects a broad network of downstream target genes.[7]

Data Presentation: Quantitative Effects on Gene Expression

The following tables summarize the quantitative data from various studies on the in vitro effects of (+)-JQ1 on gene expression in different cancer cell lines.

Table 1: Effect of (+)-JQ1 on Gene Expression in BV-2 Microglial Cells [10][11]

Cell Line: BV-2 (mouse microglial cells) Treatment: Lipopolysaccharide (LPS) followed by (+)-JQ1 Method: RNA-sequencing

| Gene | Regulation by (+)-JQ1 in LPS-stimulated cells |

| Il6 | Downregulated |

| Tnf | Downregulated |

| Nos2 | Downregulated |

| Ccl2 | Downregulated |

| Cxcl10 | Downregulated |

Table 2: Effect of (+)-JQ1 on Gene Expression in Multiple Myeloma (MM) Cells [7]

Cell Line: MM.1S (human multiple myeloma) Treatment: 500 nM (+)-JQ1 for 6 hours Method: Multiplexed transcript detection assay (Nanostring)

| Gene | Regulation |

| MYC | Downregulated |

| MYB | Downregulated |

| TYRO3 | Downregulated |

| TERT | Downregulated |

Table 3: Effect of (+)-JQ1 on Gene Expression in Merkel Cell Carcinoma (MCC) Cells [12]

Cell Lines: MCC-3, MCC-5 Treatment: (+)-JQ1 Method: Not specified in abstract

| Gene | Regulation |

| c-Myc | Downregulated |

| Cyclin D1 | Downregulated |

| p21 | Upregulated |

| p27 | Upregulated |

| p57 | Upregulated |

Table 4: Effect of (+)-JQ1 on Gene Expression in Oral Squamous Cell Carcinoma (OSCC) Cells [13]

Cell Line: Cal27 Treatment: (+)-JQ1 for 24 and 48 hours Method: qRT-PCR and Western Blot

| Gene/Protein | Regulation |

| BRD4 | Downregulated |

| C-Myc | Downregulated |

| Twist | Downregulated |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and (+)-JQ1 Treatment

Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. For treatment, (+)-JQ1 is dissolved in DMSO to create a stock solution and then diluted in culture medium to the desired final concentration. Control cells are treated with an equivalent concentration of DMSO.

RNA-Sequencing (RNA-seq)

Total RNA is extracted from (+)-JQ1-treated and control cells using TRIzol reagent according to the manufacturer's protocol. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA-seq libraries are prepared from total RNA using a library preparation kit (e.g., Illumina TruSeq RNA Sample Prep Kit). The libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq. The resulting sequencing reads are aligned to the human reference genome (e.g., hg19) using an aligner like STAR. Gene expression levels are quantified using tools such as RSEM, and differential gene expression analysis between (+)-JQ1-treated and control groups is performed using packages like DESeq2 in R.[10][14]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Cells are cross-linked with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with glycine. The cells are then lysed, and the chromatin is sheared to an average size of 200-500 bp by sonication. The sheared chromatin is immunoprecipitated overnight at 4°C with an antibody specific for the protein of interest (e.g., BRD4). The protein-DNA complexes are then captured with protein A/G magnetic beads. After washing, the cross-links are reversed, and the DNA is purified. ChIP-seq libraries are prepared from the purified DNA and sequenced. The resulting reads are aligned to the reference genome, and peak calling is performed to identify regions of protein binding.

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted as described for RNA-seq and reverse-transcribed into cDNA using a reverse transcription kit. qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers. The relative expression of target genes is calculated using the 2^-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[13]

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the action of this compound ((+)-JQ1).

Caption: Mechanism of this compound/(+)-JQ1 Action.

References

- 1. Frontiers | Stemness inhibition by (+)-JQ1 in canine and human mammary cancer cells revealed by machine learning [frontiersin.org]

- 2. JQ1 Enantiomers Set [sigmaaldrich.com]

- 3. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]

- 5. Effects of BRD4 inhibitor JQ1 on the expression profile of super-enhancer related lncRNAs and mRNAs in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Regulation of MYC Expression and Differential JQ1 Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RNA sequencing reveals distinct mechanisms underlying BET inhibitor JQ1-mediated modulation of the LPS-induced activation of BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-JQ-35 Target Validation in Novel Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for (S)-JQ-35, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. The document details the compound's mechanism of action, presents its efficacy in various cancer models, and offers standardized protocols for key validation experiments.

Introduction: Targeting Epigenetic Readers in Oncology

This compound, also known as TEN-010, is the active enantiomer of the well-characterized BET inhibitor, JQ1. It represents a class of therapeutic agents that target epigenetic "readers," proteins that recognize and bind to specific post-translational modifications on histones, thereby regulating gene expression. This compound specifically targets the BRD2, BRD3, and BRD4 proteins, with a particularly high affinity for BRD4.[1][2]

BRD4 is a critical transcriptional coactivator that plays a pivotal role in the expression of key oncogenes, most notably MYC.[2][3] By competitively binding to the acetyl-lysine recognition pockets of BRD4, this compound displaces it from chromatin, leading to the transcriptional repression of MYC and other growth-promoting genes.[1][4] This action inhibits cancer cell proliferation, induces cell cycle arrest, and can lead to apoptosis, making BET inhibition a compelling strategy for treating a variety of malignancies, particularly those driven by MYC overexpression.[1][3][5]

Mechanism of Action: From BET Inhibition to Tumor Suppression

The primary mechanism of this compound involves the disruption of a fundamental process in gene regulation. BET proteins, particularly BRD4, act as scaffolds, linking acetylated histones to the transcriptional machinery, including the positive transcription elongation factor complex (P-TEFb), to promote the expression of target genes.[2]

This compound mimics the structure of acetylated lysine and occupies the binding pocket within the bromodomains of BRD4. This competitive inhibition prevents BRD4 from docking onto chromatin at super-enhancers and promoters of key oncogenes.[1][4] The most significant downstream consequence is the rapid downregulation of MYC transcription, an oncogene frequently deregulated in a wide array of human cancers and a central driver of cell proliferation and metabolism.[3][6] The reduction in MYC protein levels leads to G1 cell cycle arrest and a decrease in tumor cell viability.[3][7]

Target Validation Workflow

Validating a molecular target is a critical, multi-step process in drug discovery. It requires robust evidence demonstrating that modulating the target with a compound elicits the desired therapeutic effect. The workflow for this compound involves confirming its engagement with BET proteins and linking this molecular event to anti-cancer activity, first in vitro and subsequently in relevant in vivo models. The use of the inactive enantiomer, (R)-JQ1, serves as a crucial negative control to ensure the observed effects are target-specific.[8]

Quantitative Data Summary

The efficacy of this compound and its racemate JQ1 has been quantified across a range of cancer types, demonstrating potent anti-proliferative and tumor-regressive activity.

Table 1: In Vitro Efficacy of JQ1 in Novel Cancer Models

| Cancer Type | Cell Line | Key Effect | Finding | Citation |

|---|---|---|---|---|

| Merkel Cell Carcinoma (MCC) | MKL-1, MS-1 | Cell Cycle Arrest | JQ1 induces G1 arrest and downregulates Cyclin D1. | [3] |

| Triple-Negative Breast Cancer (TNBC) | HCC1806 | Proliferation | JQ1 reduces cell viability and tumor growth. | [9] |

| Ovarian Cancer | A2780, SKOV3 | Metabolism | JQ1 downregulates LDHA, inhibiting lactate production. | [5] |

| Pancreatic Cancer | PANC-1 | Radiosensitization | JQ1 decreases RAD51 expression, impairing DNA repair. | [10] |

| Pediatric Sarcomas | Rh30, A673 | Angiogenesis | JQ1 suppresses differentiation and proliferation of HUVECs. |[8] |

Table 2: In Vivo Antitumor Activity of JQ1 in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Primary Outcome | Citation |

|---|---|---|---|---|

| NUT Midline Carcinoma | NMC 797 | 50 mg/kg daily | Significant tumor volume reduction vs. vehicle. | [2] |

| Merkel Cell Carcinoma (MCC) | MKL-1 | 50 mg/kg daily | Significant attenuation of tumor growth. | [3] |

| Triple-Negative Breast Cancer (TNBC) | HCC1806 | 50 mg/kg daily | Significant reduction in tumor growth (P<0.05). | [9] |

| Pediatric Sarcomas | Various | Not Specified | Significant inhibition of tumor growth during treatment. |[8] |

Experimental Protocols

The following protocols provide a framework for key experiments used to validate the target and mechanism of action of this compound.

In Vitro: Cell Proliferation Assay

This assay quantifies the effect of this compound on the viability and proliferation of cancer cells.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MKL-1, HCC1806) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (and inactive (R)-JQ1 as a control) in culture medium. Treat cells with a range of concentrations (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Viability Measurement: Use a commercial viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay. Add the reagent to each well and measure luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

-

In Vitro: Western Blot for MYC and Cell Cycle Proteins

This method is used to confirm that this compound treatment leads to a reduction in its target-associated proteins.

-

Objective: To measure changes in the protein levels of c-MYC, Cyclin D1, p21, and p27 following treatment.[3]

-

Methodology:

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound at a relevant concentration (e.g., 1-2x IC50) for a specified time (e.g., 24-48 hours).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against c-MYC, Cyclin D1, p21, p27, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.[9]

-

In Vitro: Cell Cycle Analysis

This protocol assesses the distribution of cells in different phases of the cell cycle after compound treatment.

-

Objective: To determine if this compound induces cell cycle arrest (e.g., in the G1 phase).[3]

-

Methodology:

-

Cell Treatment: Treat cells with this compound as described for the Western blot protocol.

-

Cell Harvesting: Harvest cells, including any floating cells, and wash with PBS.

-

Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, then incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI signal intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and calculate the percentage of cells in each phase.

-

In Vivo: Xenograft Tumor Model

This study evaluates the anti-tumor efficacy of this compound in a living organism.

-

Objective: To measure the effect of this compound on the growth of human tumors implanted in immunocompromised mice.[2][9]

-

Methodology:

-

Animal Model: Use female immunodeficient mice (e.g., Crl:NU-Foxn1nu or NSG mice), 6-8 weeks old.[9]

-

Tumor Implantation: Inject cancer cells (e.g., 5 x 10^6 HCC1806 cells) subcutaneously or orthotopically (e.g., into the mammary fat pad for breast cancer models).[9]

-

Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and vehicle control groups (n=5-10 mice per group).

-

Dosing: Administer this compound (e.g., 50 mg/kg) and vehicle control daily via a suitable route (e.g., intraperitoneal injection or oral gavage).[2][9]

-

Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.

-

Endpoint and Analysis: Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size. Euthanize the mice, excise the tumors, and weigh them. Calculate tumor growth inhibition (TGI) and perform statistical analysis (e.g., t-test) to determine significance.[2]

-

Conclusion

The collective evidence from in vitro and in vivo studies provides robust validation for the targeting of the BET protein family, particularly BRD4, by this compound. The compound's mechanism of action, centered on the transcriptional repression of the MYC oncogene, has been consistently demonstrated across a growing number of novel cancer models, including difficult-to-treat solid tumors. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to further explore and leverage BET inhibition as a promising therapeutic strategy in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MYC, Metabolism, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The BET inhibitor JQ1 selectively impairs tumour response to hypoxia and downregulates CA9 and angiogenesis in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The BET Inhibitor JQ1 Potentiates the Anticlonogenic Effect of Radiation in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cellular pathways modulated by (S)-JQ-35 treatment

An In-Depth Technical Guide to Cellular Pathways Modulated by (S)-JQ-35 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as TEN-010, is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3][4] By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, this compound displaces them from chromatin, leading to the modulation of transcriptional programs critical for cell proliferation, survival, and inflammation. This document provides a comprehensive technical overview of the cellular pathways affected by this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core mechanisms of action. The information presented is primarily based on studies of the well-characterized pan-BET inhibitor JQ1, of which this compound is an active enantiomer.

Core Mechanism of Action: BET Protein Inhibition

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[5] This interaction tethers transcriptional machinery to specific gene promoters and enhancers, facilitating the expression of target genes. BRD4, the most extensively studied member, is crucial for the transcription of key oncogenes and inflammatory genes.[6]

This compound functions as a competitive inhibitor, mimicking the structure of acetylated lysine to occupy the bromodomain binding pockets.[1][5] This action displaces BRD4 and other BET proteins from chromatin, effectively suppressing the transcription of their target genes. A primary and well-documented target is the proto-oncogene MYC, whose downregulation is a central event in the anti-proliferative effects of BET inhibitors.[1]

Caption: Mechanism of this compound action on BET protein-mediated transcription.

Key Modulated Cellular Pathways

The displacement of BET proteins from chromatin by this compound initiates a cascade of downstream effects, impacting several critical cellular pathways.

MYC-Driven Proliferation and Cell Cycle Control

The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism. Its expression is frequently dependent on BRD4 activity at its promoter and enhancer regions.

-

This compound Action: By displacing BRD4, this compound potently suppresses MYC gene expression.

-

Downstream Effects:

-

Cell Cycle Arrest: Reduced MYC levels lead to a G1 phase cell cycle arrest.[5] This is often accompanied by the downregulation of cell cycle progression genes like CDK4/6 and cyclins.

-

Induction of Apoptosis: Prolonged MYC inhibition triggers the intrinsic apoptotic pathway.[1]

-

Cellular Differentiation: In certain cancer types, such as NUT midline carcinoma, BET inhibition induces terminal differentiation.[5]

-

Caption: this compound modulates the MYC pathway to inhibit proliferation.

Inflammatory Signaling

BET proteins are critical co-activators for the transcription of pro-inflammatory genes. JQ1 has been shown to suppress inflammatory responses by blocking the transcription of key cytokines and chemokines.[7]

-

This compound Action: this compound treatment prevents the recruitment of BRD4 to the promoters of genes regulated by inflammatory transcription factors, such as NF-κB.

-

Downstream Effects:

-

Suppression of Cytokines: Significant reduction in the expression of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6.[7]

-

Inhibition of NF-κB Activity: JQ1 has been shown to inhibit NF-κB activation in human pulmonary microvascular endothelial cells.

-

Caption: Inhibition of inflammatory gene expression by this compound.

Quantitative Data Summary

The following tables summarize quantitative data for the closely related BET inhibitor, (+)-JQ1, which is representative of the activity of this compound.

Table 1: Inhibitory Concentrations (IC₅₀) of (+)-JQ1 Against BET Bromodomains

| Target Bromodomain | Assay Type | IC₅₀ (nM) | Reference |

|---|---|---|---|

| BRD4 (1st Domain) | ALPHA-screen | 77 | [5] |

| BRD4 (2nd Domain) | ALPHA-screen | 33 | [5] |

| BRD2 (N-terminal) | Biochemical | 17.7 | |

| BRD4 (C-terminal) | Biochemical | 32.6 |

| CREBBP | ALPHA-screen | >10,000 |[5] |

Table 2: Cellular Effects of (+)-JQ1 Treatment

| Cell Line | Effect | Concentration | Duration | Result | Reference |

|---|---|---|---|---|---|

| NMC 797 | Cell Cycle | 250 nM | 48 h | G1 Arrest | [5] |

| NMC 797 | Proliferation | 250 nM | 7 days | Sustained Inhibition | [5] |

| Bladder Cancer Cells | Autophagy | Not Specified | Not Specified | Induction |

| Leukemic Cells | Proliferation | Not Specified | Not Specified | Inhibition | |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize the effects of BET inhibitors.

Cell Viability/Proliferation Assay (MTS/MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-